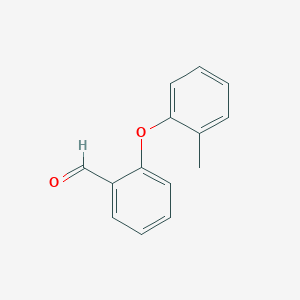

2-(2-Methylphenoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESGRRUYUHSXER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462647 | |

| Record name | Benzaldehyde, 2-(2-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67698-66-2 | |

| Record name | Benzaldehyde, 2-(2-methylphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67698-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzaldehyde, 2-(2-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 2 2 Methylphenoxy Benzaldehyde

Reactions at the Aldehyde Functionality

The aldehyde group in 2-(2-methylphenoxy)benzaldehyde is a primary site for chemical modification, readily undergoing reactions typical of aromatic aldehydes.

Condensation Reactions: Schiff Base and Hydrazone Formation

Aldehydes readily react with primary amines to form imines, also known as Schiff bases, and with hydrazines to yield hydrazones. These condensation reactions involve the nucleophilic attack of the amine or hydrazine (B178648) on the carbonyl carbon, followed by dehydration.

Schiff Base Formation: The reaction of an aldehyde with a primary amine, often catalyzed by a trace amount of acid, results in the formation of a C=N double bond. nih.govscience.govresearchgate.netedu.krd For instance, the reaction of alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates with anilines in methanol (B129727) with a catalytic amount of acetic acid proceeds at room temperature to yield the corresponding Schiff bases. nih.gov A similar reaction of this compound with a primary amine is expected to proceed under mild conditions to afford the corresponding Schiff base.

Hydrazone Formation: Hydrazones are formed through the reaction of aldehydes or ketones with hydrazine or its derivatives. wikipedia.orgnih.govworldwidejournals.comorganic-chemistry.orgpsu.edu The synthesis is typically carried out by refluxing the aldehyde and hydrazine in a suitable solvent like ethanol. worldwidejournals.com The reaction of this compound with hydrazine would be expected to produce the corresponding hydrazone. These reactions are often straightforward and provide the products in good yields.

A general scheme for these reactions is presented below:

Scheme 1: General scheme for Schiff base and hydrazone formation from this compound.

| Reactant | Reagent | Product Type | General Conditions |

| This compound | Primary Amine (R-NH₂) | Schiff Base | Methanol, Acetic acid (cat.), Room Temperature |

| This compound | Hydrazine (H₂NNH₂) | Hydrazone | Ethanol, Reflux |

Nucleophilic Additions (e.g., Cyanohydrin Synthesis, Henry Reaction)

The electrophilic carbon of the aldehyde group is a target for various nucleophiles, leading to addition products.

Cyanohydrin Synthesis: The addition of hydrogen cyanide (HCN) to aldehydes produces cyanohydrins. libretexts.org This reaction is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a potent nucleophile. libretexts.org The reaction involves the nucleophilic attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide. libretexts.orgchemistrysteps.comyoutube.com The synthesis of m-phenoxybenzaldehyde cyanohydrin, an isomer of the target molecule's derivative, is achieved by reacting m-phenoxybenzaldehyde with a cyanide source. ontosight.ai It is therefore anticipated that this compound will react similarly to form 2-hydroxy-2-(2-(2-methylphenoxy)phenyl)acetonitrile.

Henry Reaction (Nitroaldol Reaction): The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org The reaction yields a β-nitro alcohol, which is a versatile synthetic intermediate. wikipedia.orgniscpr.res.inscirp.org The reaction of benzaldehyde (B42025) with nitromethane, for example, can be catalyzed by various systems, including copper complexes, to yield the corresponding β-nitro alcohol. wikipedia.orgresearchgate.net It is expected that this compound would undergo the Henry reaction with nitroalkanes in the presence of a suitable base to furnish the corresponding β-nitro alcohol.

| Reaction | Reagent | Product Type | General Conditions |

| Cyanohydrin Synthesis | HCN, NaCN or KCN (cat. base) | Cyanohydrin | Basic conditions |

| Henry Reaction | Nitroalkane (R-CH₂NO₂), Base | β-Nitro Alcohol | Basic conditions |

Oxidation to Carboxylic Acids

Aldehydes can be readily oxidized to their corresponding carboxylic acids using a variety of oxidizing agents. researchgate.net Common oxidants for this transformation include potassium permanganate (B83412) (KMnO₄), and ruthenium-based catalysts. researchgate.net For instance, the oxidation of 2-[(2-methylphenoxy)methyl]benzoic acid, a related compound, can be achieved with potassium permanganate. The oxidation of benzaldehyde derivatives to benzoic acids is a well-established transformation. researchgate.net Therefore, this compound is expected to be oxidized to 2-(2-methylphenoxy)benzoic acid under standard oxidation conditions.

| Oxidizing Agent | General Conditions | Expected Product |

| Potassium Permanganate (KMnO₄) | Aqueous H₂SO₄, 50°C | 2-(2-Methylphenoxy)benzoic acid |

| Ruthenium(VI) catalyst | Alkaline medium | 2-(2-Methylphenoxy)benzoic acid |

Reduction to Alcohols

The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a common and mild choice. The reduction of 2-methoxyimino-2-{2-[(2-methylphenoxy)methyl]phenyl}ethanol, a derivative containing a similar structural motif, has been reported using sodium borohydride in tetrahydrofuran. nih.gov This suggests that the aldehyde functionality in this compound can be selectively reduced to the corresponding primary alcohol, [2-(2-methylphenoxy)phenyl]methanol, under similar mild conditions.

| Reducing Agent | Solvent | Expected Product |

| Sodium Borohydride (NaBH₄) | Tetrahydrofuran/Methanol | [2-(2-Methylphenoxy)phenyl]methanol |

Olefination Reactions

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, are powerful methods for converting aldehydes into alkenes.

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.orglibretexts.orgstackexchange.com The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides typically yield (Z)-alkenes, while stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org The reaction of 2-nitrobenzaldehyde (B1664092) with methyl (triphenylphosphoranylidene)acetate, a stabilized ylide, gives the (E)-alkene. berkeley.edu It is anticipated that this compound will react with various Wittig reagents to produce the corresponding substituted alkenes.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgalfa-chemistry.comslideshare.netyoutube.com A key advantage of the HWE reaction is that it generally provides the (E)-alkene with high selectivity. wikipedia.orgalfa-chemistry.com The reaction is often carried out using a base such as sodium hydride in a solvent like tetrahydrofuran. alfa-chemistry.com The reaction of this compound with a phosphonate reagent is expected to yield the corresponding (E)-alkene.

| Reaction | Reagent Type | Key Features | Expected Product |

| Wittig Reaction | Phosphorus Ylide (Ph₃P=CHR) | Stereoselectivity depends on ylide stability | 2-(2-Methylphenoxy)stilbene derivative |

| Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion | High (E)-selectivity, water-soluble byproduct | (E)-2-(2-Methylphenoxy)stilbene derivative |

Reactions Involving the Aryl Ether Linkage

The aryl ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, reaction conditions. Such cleavage reactions are of interest in the context of lignin (B12514952) depolymerization, as lignin contains a significant number of aryl ether bonds. acs.orgrsc.orgosti.govnih.gov

The cleavage of the α-O-4 linkage in lignin model compounds, which is structurally analogous to the ether bond in this compound, has been studied. acs.org Acid-catalyzed cleavage of non-phenolic β-O-4 dimers often proceeds through an enol-ether intermediate. acs.org Catalytic systems, such as a combination of a Lewis acid and a hydrogenation metal (e.g., Co-Zn/beta catalyst), have been shown to efficiently cleave aryl-ether linkages in lignin model compounds. rsc.orgnih.gov These studies suggest that the ether bond in this compound could potentially be cleaved under strong acidic conditions or with specific catalytic systems, which would yield 2-hydroxybenzaldehyde and toluene (B28343) as the primary products.

Acid-Catalyzed Cleavage Reactions and Stability Studies

The central ether linkage in this compound, which connects two sp²-hybridized carbon atoms, imparts significant stability to the molecule. Generally, diaryl ethers are resistant to cleavage under acidic conditions due to the strength of the aryl-oxygen bond. Unlike alkyl ethers, which can be cleaved by strong acids like HI or HBr via S_N1 or S_N2 mechanisms, breaking the C(sp²)-O bond in diaryl ethers requires harsh conditions. masterorganicchemistry.comacs.org

The process for the acid-catalyzed cleavage of an ether typically begins with the protonation of the ether oxygen by a strong acid, which creates a better leaving group. masterorganicchemistry.comacs.org However, the subsequent nucleophilic attack on the aromatic carbon is energetically unfavorable because it would require disrupting the aromatic system. Therefore, this compound is expected to be stable under many acidic conditions where typical alkyl ethers would be cleaved.

Under forcing conditions, such as very high temperatures and pressures with strong hydrohalic acids, cleavage could theoretically occur. The reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on one of the aromatic carbons. The expected products would be 2-cresol and 2-halobenzaldehyde, or phenol (B47542) and 2-methyl-halobenzene, depending on the site of attack. However, such reactions are generally low-yielding and not commonly employed for diaryl ethers.

Table 1: Predicted Products of Forced Acid-Catalyzed Cleavage This table is based on theoretical reaction pathways, as specific experimental data for this compound is not readily available.

| Reactants | Conditions | Predicted Products |

|---|---|---|

| This compound, excess HI | High Temperature, High Pressure | 2-Cresol and 2-Iodobenzaldehyde |

| This compound, excess HBr | High Temperature, High Pressure | 2-Cresol and 2-Bromobenzaldehyde |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Rings

The two distinct benzene rings in this compound exhibit different reactivities toward aromatic substitution due to the influence of their respective substituents.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. wikipedia.org The outcome of such reactions is governed by the directing and activating or deactivating effects of the substituents already present on the ring. wikipedia.orgminia.edu.eg

Ring A (Benzaldehyde ring): This ring is substituted with an aldehyde group (-CHO) and a phenoxy group (-OAr).

The aldehyde group is a meta-director and strongly deactivating due to its electron-withdrawing nature. libretexts.org

The phenoxy group is an ortho-, para-director and is activating due to the electron-donating resonance effect of the oxygen atom.

The directing effects are in conflict. However, the activating phenoxy group's influence typically dominates over the deactivating aldehyde group. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the phenoxy group (positions 3 and 5). Position 3 is sterically hindered by the adjacent aldehyde group. Thus, substitution at position 5 is the most probable outcome.

Ring B (2-Methylphenoxy or cresol (B1669610) ring): This ring is substituted with a methyl group (-CH₃) and an ether linkage (-OAr).

The methyl group is an ortho-, para-director and is weakly activating. libretexts.org

The ether oxygen is an ortho-, para-director and is strongly activating.

Both groups direct incoming electrophiles to the same positions (ortho and para to the ether linkage). The position para to the ether linkage (position 5') is favored. The positions ortho to the ether (positions 3' and 1') are also activated, but position 1' is already substituted and 3' might experience some steric hindrance from the adjacent methyl group.

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution This table is based on the analysis of substituent effects, as specific experimental data for this compound is not readily available.

| Reaction Type | Reagents | Predicted Major Product on Ring B |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-(5-Nitro-2-methylphenoxy)benzaldehyde |

| Bromination | Br₂, FeBr₃ | 2-(5-Bromo-2-methylphenoxy)benzaldehyde |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(5-Acetyl-2-methylphenoxy)benzaldehyde |

Nucleophilic Aromatic Substitution (S_NAr)

Nucleophilic aromatic substitution involves the displacement of a leaving group on an aromatic ring by a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). nih.govlibretexts.org

The this compound molecule does not possess the standard features required for an efficient S_NAr reaction.

There is no good leaving group like a halogen on either aromatic ring.

While the aldehyde group on Ring A is electron-withdrawing, it is only moderately so compared to a nitro group.

Ring B contains electron-donating groups (methyl and alkoxy), which deactivate the ring towards nucleophilic attack.

Therefore, this compound is expected to be unreactive towards nucleophilic aromatic substitution under standard S_NAr conditions. For a reaction to occur, one of the rings would first need to be functionalized with a suitable leaving group and strongly activating substituents. For instance, if the molecule were nitrated and then halogenated at specific positions, subsequent S_NAr reactions could become possible, but this is not an inherent reactivity of the parent molecule.

Derivative Chemistry and Molecular Design Strategies

Synthesis of Substituted 2-(2-Methylphenoxy)benzaldehyde Derivatives

The synthesis of substituted derivatives of this compound can be approached through two primary strategies: modification of the precursors before the core structure is assembled or direct functionalization of the parent molecule.

The foundational method for creating the diaryl ether linkage is the Ullmann condensation . This copper-catalyzed reaction couples an aryl halide with a phenol (B47542). wikipedia.orgmagtech.com.cn By selecting appropriately substituted 2-chlorobenzaldehyde (B119727) or o-cresol (B1677501) precursors, a wide range of derivatives can be prepared. For instance, electron-withdrawing or electron-donating groups can be introduced onto either aromatic ring to systematically tune the electronic properties of the final molecule. Modern Ullmann-type reactions often employ soluble copper catalysts with ligands, which can proceed at lower temperatures than traditional methods that required stoichiometric copper powder at high temperatures. wikipedia.orgmagtech.com.cnorganic-chemistry.org

Alternatively, direct modification of the this compound molecule offers further avenues for derivatization. The aldehyde group is particularly amenable to transformation. The Wittig reaction , for example, converts the aldehyde into an alkene by reacting it with a phosphonium (B103445) ylide. wikipedia.orglibretexts.org This method is highly effective for C=C bond formation with precise control over the location of the new double bond. libretexts.orgorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z) can often be influenced by the nature of the ylide used. organic-chemistry.orgberkeley.edustackexchange.com Another approach involves the side-chain halogenation of the methyl group on the phenoxy ring, which can then be converted into other functional groups through nucleophilic substitution, expanding the range of accessible derivatives. google.com

| Strategy | Reaction | Description | Potential Modifications |

| Precursor Modification | Ullmann Condensation | Copper-catalyzed coupling of a substituted o-cresol with a substituted 2-halobenzaldehyde. wikipedia.orgmagtech.com.cn | Introduction of halides, nitro groups, alkyls, or alkoxy groups on either aromatic ring. |

| Aldehyde Functionalization | Wittig Reaction | Reaction of the aldehyde with a triphenyl phosphonium ylide to form an alkene. wikipedia.orgorganic-chemistry.org | Creation of stilbene-like structures with various substituents on the new vinyl group. |

| Methyl Group Functionalization | Side-Chain Halogenation | Free-radical halogenation of the methyl group, followed by nucleophilic substitution. google.com | Conversion of the methyl group to -CH₂X (X=halide), -CH₂OH, -CH₂CN, etc. |

Design and Synthesis of Ligands and Chelation Systems

The aldehyde functionality of this compound is an excellent anchor for the synthesis of ligands, primarily through the formation of Schiff bases. A Schiff base is formed via the condensation reaction between a primary amine and an aldehyde. mdpi.com This reaction creates an imine or azomethine (-C=N-) linkage, which is a key coordinating group in many chelation systems.

The versatility of this approach lies in the vast number of commercially available primary amines. By reacting this compound with different amines, a diverse array of ligands with varying denticity (the number of donor atoms) and coordinating properties can be designed.

Bidentate Ligands: Reaction with simple monoamines (e.g., aniline, substituted anilines) can produce bidentate (N,O) ligands where the imine nitrogen and the ether oxygen can coordinate to a metal center.

Tridentate and Tetradentate Ligands: The use of polyamines, such as ethylenediamine (B42938) or diethylenetriamine, allows for the synthesis of more complex ligands. For instance, reacting two equivalents of the aldehyde with one equivalent of ethylenediamine would produce a tetradentate N₂O₂ ligand, capable of forming stable complexes with a variety of metal ions.

The general synthesis involves refluxing the aldehyde with the desired amine, often in an alcoholic solvent, to yield the Schiff base ligand. mdpi.com

Metal Complexes with this compound-Derived Ligands

Schiff base ligands derived from aldehydes are renowned for their ability to form stable complexes with a wide range of transition metal ions. nih.govfrontiersin.orgnih.gov The Schiff base ligands synthesized from this compound are expected to coordinate with metal ions through the imine nitrogen and the ether oxygen atoms.

The elemental analysis and spectroscopic data of analogous complexes suggest that the stoichiometry is often 1:1 or 1:2 (metal:ligand). nih.gov The coordination of the ligand to the metal is typically confirmed by a shift in the C=N stretching frequency in the infrared (IR) spectrum. nih.gov The geometry of the resulting metal complex is determined by the nature of the metal ion and the ligand itself. Common geometries include square planar, tetrahedral, and octahedral. researchgate.net

| Metal Ion | Typical Coordination Number | Common Geometries with Schiff Base Ligands |

| Cu(II) | 4, 6 | Square Planar, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Zn(II) | 4 | Tetrahedral |

| Mn(II) | 4, 6 | Tetrahedral, Octahedral |

| Fe(III) | 6 | Octahedral |

Exploration of Heterocyclic Derivatives

The aldehyde group serves as a versatile starting point for the construction of various heterocyclic rings through cyclocondensation reactions. These reactions typically involve the reaction of the aldehyde with a compound containing two nucleophilic sites, leading to the formation of a new ring system.

Chalcone (B49325) Intermediates: The Claisen-Schmidt condensation of this compound with an appropriate acetophenone (B1666503) would yield a chalcone derivative. tsijournals.com These chalcones are valuable intermediates that can be subsequently reacted with reagents like urea, thiourea, or hydroxylamine (B1172632) to form six-membered heterocyclic rings such as pyrimidinones, pyrimidinethiones, or five-membered isoxazoles, respectively. tsijournals.com

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient route to complex heterocycles. For example, reacting the aldehyde with malononitrile (B47326) and a 1,3-dicarbonyl compound like barbituric acid can lead to the synthesis of pyranopyrimidine derivatives. nih.gov

Thiazolidinone Synthesis: The Schiff bases derived from this compound can undergo cyclization. Reaction of an imine with thioglycolic acid is a classic method for preparing 4-thiazolidinone (B1220212) derivatives, which are five-membered sulfur- and nitrogen-containing heterocycles. uobaghdad.edu.iq

These synthetic routes demonstrate the potential to integrate the this compound scaffold into a wide range of biologically relevant heterocyclic systems.

Structure-Activity/Property Relationship (SAR/SPR) Principles in Derivative Design

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry and materials science for rationally designing molecules with enhanced activity or desired physical properties. nih.gov For derivatives of this compound, a systematic SAR/SPR exploration would involve modifying distinct parts of the molecule and observing the effect on its biological or chemical characteristics.

The molecule can be dissected into several key regions for modification:

The Aldehyde Group: This is a primary site for derivatization. Converting it to other functional groups (e.g., alkene, alcohol, carboxylic acid, imine, oxime) drastically alters the molecule's polarity, hydrogen bonding capacity, and chemical reactivity.

The Ether Linkage: While less commonly modified, replacing the oxygen atom with sulfur (thioether) or an amino group (secondary amine) would significantly change the bond angle, length, and polarity of the linker between the two aromatic rings.

The Methylphenoxy Ring (Ring B): The methyl group and the other positions on this ring (3', 4', 5', 6') are prime targets for substitution. Altering the position and electronic nature of substituents on this ring can influence how the molecule fits into a binding pocket or interacts with a surface.

By systematically creating a matrix of derivatives and evaluating their properties, researchers can develop predictive models to guide the synthesis of new compounds with optimized performance.

| Molecular Region | Modification Example | Potential Impact on Properties |

| Aldehyde Group | Conversion to Schiff Base | Introduces new coordination site (N); increases size and alters H-bonding. |

| Aldehyde Group | Reduction to Alcohol | Removes electrophilic carbonyl; introduces H-bond donor/acceptor. |

| Benzaldehyde (B42025) Ring | Add -Cl or -F at C4 | Increases lipophilicity; introduces halogen bonding potential; electron-withdrawing. |

| Benzaldehyde Ring | Add -OCH₃ at C4 | Increases H-bond acceptor capacity; electron-donating. |

| Methylphenoxy Ring | Move methyl from C2' to C4' | Alters steric hindrance around the ether linkage; changes overall molecular shape. |

| Methylphenoxy Ring | Add -OH at C4' | Introduces potent H-bond donor/acceptor; increases polarity. |

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 2-(2-Methylphenoxy)benzaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are invaluable.

¹H and ¹³C NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aldehydic proton, the aromatic protons on both benzene (B151609) rings, and the methyl group protons. The aldehydic proton is expected to be the most deshielded, appearing as a singlet in the range of δ 9.5-10.5 ppm, a characteristic feature for aromatic aldehydes. rsc.org The protons on the benzaldehyde (B42025) ring will exhibit complex splitting patterns (multiplets) in the aromatic region (δ 7.0-8.0 ppm). The protons of the o-tolyloxy group will also resonate in the aromatic region, typically between δ 6.8 and 7.5 ppm. The methyl group protons will appear as a sharp singlet further upfield, likely around δ 2.2-2.5 ppm, consistent with a methyl group attached to an aromatic ring. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift, typically in the range of δ 190-195 ppm. rsc.orgdocbrown.info The carbon atoms of the two aromatic rings will resonate in the δ 110-160 ppm region. The carbon atom attached to the ether oxygen (C-O) will be significantly deshielded. The quaternary carbons and the protonated carbons can be distinguished, with the former generally showing weaker signals. The methyl carbon will appear at the most upfield position, typically around δ 15-20 ppm. rsc.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehydic CH | 9.5 - 10.5 (s) | 190 - 195 |

| Aromatic CH (Benzaldehyde ring) | 7.0 - 8.0 (m) | 120 - 140 |

| Aromatic CH (Tolyl ring) | 6.8 - 7.5 (m) | 115 - 135 |

| Aromatic C-O | - | 150 - 160 |

| Aromatic C-CHO | - | 135 - 145 |

| Aromatic C-CH₃ | - | 130 - 140 |

| Methyl CH₃ | 2.2 - 2.5 (s) | 15 - 20 |

Note: s = singlet, m = multiplet. The predictions are based on data from analogous compounds.

Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: This experiment would reveal the coupling relationships between protons, helping to identify adjacent protons within each aromatic ring.

HSQC: This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons.

HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons and confirming the connectivity between the two aromatic rings through the ether linkage, as well as the position of the aldehyde and methyl groups.

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. researchgate.netrsc.orgchemicalbook.com

C=O Stretch: A strong, sharp absorption band is anticipated in the region of 1680-1710 cm⁻¹, which is characteristic of the carbonyl stretching vibration of an aromatic aldehyde. docbrown.info Conjugation with the aromatic ring typically lowers this frequency compared to aliphatic aldehydes.

C-H Stretch (Aldehydic): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹, which are characteristic of the C-H stretching of the aldehyde group.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. docbrown.info

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the diaryl ether linkage are expected to produce strong bands in the region of 1200-1270 cm⁻¹ and 1020-1075 cm⁻¹, respectively.

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic rings.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted benzene rings will appear in the 750-900 cm⁻¹ region, providing information about the substitution patterns.

Interactive Data Table: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Aldehydic C-H Stretch | ~2820, ~2720 | Weak |

| C=O Stretch | 1680 - 1710 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Variable |

| C-O-C Asymmetric Stretch | 1200 - 1270 | Strong |

| C-O-C Symmetric Stretch | 1020 - 1075 | Strong |

| C-H Out-of-Plane Bend | 750 - 900 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. While no specific experimental Raman data for this compound is available, predictions can be made based on related structures. researchgate.netuc.ptsemanticscholar.orgaps.org

The symmetric vibrations, such as the aromatic ring breathing modes, are expected to be strong in the Raman spectrum.

The C=O stretching vibration will also be visible, though it is typically weaker in Raman than in IR.

The C-H stretching and bending vibrations will also be present.

A key feature would be the analysis of the diaryl ether linkage, which can provide insights into the conformational properties of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from the π-systems of the aromatic rings and the carbonyl group. malayajournal.orgresearchgate.netresearchgate.net

The presence of two aromatic rings and a carbonyl group, all part of a conjugated system through the ether linkage, suggests that the molecule will absorb in the UV region. Two main types of transitions are expected:

π → π* transitions: These are typically high-intensity absorptions and are associated with the electronic excitation within the aromatic rings. The extended conjugation in this compound is likely to shift these absorptions to longer wavelengths (a bathochromic shift) compared to simple benzene. Multiple bands in the 200-300 nm range are anticipated.

n → π* transitions: This is a lower-intensity absorption resulting from the excitation of a non-bonding electron from the oxygen of the carbonyl group to an anti-bonding π* orbital. This band is expected to appear at a longer wavelength, possibly above 300 nm, and may be observed as a shoulder on the more intense π → π* bands.

The solvent used for the analysis can influence the position and intensity of these absorption bands.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Transition Type | Predicted λmax (nm) | Relative Intensity |

| π → π | 200 - 300 | High |

| n → π | > 300 | Low |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. In the analysis of this compound, this technique is crucial for determining the molecular weight and elucidating the structure through the analysis of fragmentation patterns. While specific experimental mass spectra for this compound are not widely published, a theoretical fragmentation pattern can be predicted based on the known behavior of its constituent functional groups: an aldehyde and a diaryl ether linkage.

Upon electron ionization, the molecule is expected to form a molecular ion ([M]•+), which would then undergo a series of fragmentation events to produce smaller, stable ions. The molecular weight of this compound (C₁₄H₁₂O₂) is 212.24 g/mol , so the molecular ion peak would be expected at an m/z of 212.

The primary fragmentation pathways would likely involve cleavages at the ether linkage and around the aldehyde group. The loss of the formyl radical (•CHO) from the molecular ion would result in a significant fragment. Another prominent fragmentation would be the cleavage of the C-O bond of the ether, leading to ions corresponding to the tolyloxy and benzoyl moieties. Further fragmentation of these primary ions would also be expected.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Proposed Fragment Ion | Structural Formula of Fragment | Notes |

| 212 | [C₁₄H₁₂O₂]•+ | [M]•+ | Molecular Ion |

| 211 | [C₁₄H₁₁O₂]+ | [M-H]+ | Loss of a hydrogen atom from the aldehyde |

| 183 | [C₁₃H₁₁O]+ | [M-CHO]+ | Loss of the formyl radical |

| 107 | [C₇H₇O]+ | [CH₃C₆H₄O]+ | Cleavage of the ether bond to form the tolyloxy cation |

| 105 | [C₇H₅O]+ | [C₆H₅CO]+ | Benzoyl cation, from cleavage alpha to the carbonyl |

| 91 | [C₇H₇]+ | [CH₃C₆H₄]+ | Tropylium ion derived from the tolyl group |

| 77 | [C₆H₅]+ | [C₆H₅]+ | Phenyl cation, from loss of CO from the benzoyl cation |

Note: The data presented in this table is predictive and based on theoretical fragmentation patterns. Actual experimental data may vary.

X-ray Crystallography for Solid-State Molecular Architecture

As of the latest literature review, a specific crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD). However, based on the analysis of structurally similar diaryl ethers and benzaldehyde derivatives, a number of structural features can be anticipated. The molecule is expected to be non-planar due to the steric hindrance between the tolyl and benzaldehyde rings linked by the ether oxygen. The dihedral angle between the two aromatic rings would be a key feature of its conformation. The crystal packing would likely be governed by weak intermolecular interactions such as C-H···O hydrogen bonds and π-π stacking interactions between the aromatic rings.

Expected Crystallographic Parameters for this compound

| Parameter | Expected Value/System | Notes |

| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of this size and symmetry. |

| Space Group | P2₁/c or P-1 | These are common centrosymmetric space groups. |

| C-O (ether) Bond Length | ~1.36 - 1.42 Å | Typical for diaryl ethers. |

| C=O (aldehyde) Bond Length | ~1.20 - 1.23 Å | Typical for aromatic aldehydes. |

| C-C (aromatic) Bond Length | ~1.37 - 1.40 Å | Typical for benzene rings. |

| C-O-C (ether) Bond Angle | ~115° - 120° | Influenced by the steric bulk of the aromatic rings. |

| Dihedral Angle (Ring-O-Ring) | 60° - 90° | The twist angle between the two aromatic rings. |

Note: The data in this table represents typical values for similar molecular structures and is provided for illustrative purposes. The actual crystallographic parameters can only be determined through experimental X-ray diffraction analysis of a suitable single crystal.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (DFT, HF, TD-DFT)

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of molecular properties from first principles. Methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and Time-Dependent Density Functional Theory (TD-DFT) are standard approaches for these investigations. DFT, particularly with hybrid functionals like B3LYP, is widely used for its balance of accuracy and computational cost in studying organic molecules.

The first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. For 2-(2-Methylphenoxy)benzaldehyde, the key structural features are the spatial arrangement of the two phenyl rings linked by an ether oxygen and the orientation of the aldehyde group.

Conformational analysis involves exploring the potential energy surface of the molecule by rotating specific bonds. The most critical conformational degrees of freedom in this compound are the dihedral angles around the C-O-C ether linkage. A potential energy scan (PES) would be performed by systematically varying these angles to identify the lowest energy conformer (the global minimum) and other stable local minima. Such studies on related aryl ethers show that the final geometry is a balance between steric hindrance from the ortho-substituents (the methyl and aldehyde groups) and electronic effects like conjugation. acs.org The optimized geometry is the basis for all subsequent property calculations.

Table 1: Example of Calculated Structural Parameters for a Phenoxy Benzaldehyde (B42025) Derivative This table is illustrative and shows typical data obtained from a DFT/B3LYP calculation.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C(Aryl)-O Bond Length | Distance between the benzaldehyde ring carbon and the ether oxygen | ~1.36 Å |

| O-C(Aryl) Bond Length | Distance between the ether oxygen and the methylphenoxy ring carbon | ~1.42 Å |

| C-O-C Bond Angle | Angle of the ether linkage | ~118° |

| C-C-C-O Dihedral Angle | Torsion angle defining the orientation of the phenoxy group relative to the benzaldehyde ring | Variable (defines conformers) |

The electronic nature of a molecule governs its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept where the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of primary importance.

HOMO-LUMO Energy Gap: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability. A small energy gap suggests a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For phenoxy benzaldehydes, the HOMO is typically localized on the electron-rich phenoxy ring, while the LUMO is often centered on the electron-withdrawing benzaldehyde moiety.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. mdpi.com In an MEP map of this compound, the most negative potential (typically colored red) would be concentrated around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the aldehyde proton. nih.gov

Table 2: Example of Calculated Electronic Properties This table is illustrative and shows typical data obtained from a DFT/B3LYP calculation.

| Property | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.0 |

Quantum chemical calculations are instrumental in interpreting experimental spectra.

Vibrational Spectra (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. These calculated frequencies correspond to specific atomic motions (stretching, bending, etc.). By comparing the computed spectrum with experimental FT-IR and FT-Raman data, each observed band can be confidently assigned to a specific vibrational mode. jocpr.com Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation, so they are typically multiplied by a scaling factor for better agreement.

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. materialsciencejournal.org This allows for the assignment of observed absorption bands to specific electronic transitions, such as the π → π* transition associated with the aromatic rings and the n → π* transition of the carbonyl group.

Molecules with significant charge separation and extended π-conjugated systems can exhibit non-linear optical (NLO) properties, which are important for applications in optoelectronics. These properties are determined by the molecule's response to a strong electromagnetic field. Computational methods can calculate the molecular polarizability (α) and the first-order hyperpolarizability (β), which are key indicators of NLO activity. researchgate.net For a molecule like this compound, the presence of an ether linkage separating two aromatic systems could be studied to understand its potential for intramolecular charge transfer and NLO response.

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics describes the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. An MD simulation would model how this compound behaves in a condensed phase, such as in a solvent or in its crystalline state. This approach can reveal information about its conformational flexibility in solution, solvent-solute interactions, and how molecules pack together, providing insights into intermolecular forces like van der Waals interactions and potential C-H···O hydrogen bonds.

Advanced Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. While often used in drug discovery to dock ligands into protein active sites, it is also a valuable tool for understanding interactions between any two chemical entities.

For this compound, docking studies could be employed to investigate its interaction with a surface, a nanoparticle, or another organic molecule. The simulation calculates the binding affinity and identifies the specific non-covalent interactions (e.g., π-π stacking between the phenyl rings, hydrogen bonding involving the aldehyde oxygen) that stabilize the complex. For instance, studies on structurally related quinoline derivatives have used docking to understand binding modes and hydrophobic interactions within a receptor site. ljmu.ac.ukresearchgate.net This same methodology could be applied to understand how this compound might interact with other chemical systems.

QSAR and QSPR Modeling for Predictive Analysis of Chemical Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the structural or physicochemical properties of compounds with their biological activities or physical properties, respectively. These models are pivotal in medicinal chemistry and materials science for predicting the behavior of novel molecules, thereby streamlining the discovery process.

Despite the utility of these models, a review of current scientific literature indicates a lack of specific, published QSAR or QSPR studies that focus explicitly on this compound. Research in this area has tended to concentrate on broader classes of related compounds, such as substituted benzaldehydes or other phenoxy derivatives, rather than developing models specific to this particular molecule.

In the absence of direct studies, a theoretical framework for a QSPR analysis of this compound can be outlined. Such an investigation would involve the calculation of various molecular descriptors for the compound. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. A subsequent statistical analysis would aim to build a mathematical model linking these descriptors to a specific, experimentally determined property (e.g., boiling point, solubility, or a biological activity).

The first step in building a predictive model is the calculation of relevant molecular descriptors. These fall into several categories:

Topological Descriptors: These describe the atomic connectivity and shape of the molecule.

Electronic Descriptors: These relate to the electron distribution within the molecule, including dipole moment and energies of frontier orbitals (HOMO and LUMO).

Steric or Geometrical Descriptors: These describe the three-dimensional size and shape of the molecule.

Physicochemical Descriptors: These include properties like the logarithm of the partition coefficient (LogP), molar refractivity (MR), and polarizability, which account for the molecule's hydrophobic, steric, and electronic characteristics.

A hypothetical set of calculated descriptors for this compound that would be used in a QSPR study is presented below.

| Descriptor Type | Descriptor Name | Calculated Value | Description |

|---|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | 4.15 ± 0.25 | Measures the hydrophobicity of the molecule. |

| Physicochemical | Molar Refractivity (MR) | 64.5 cm³/mol | Relates to the volume of the molecule and London dispersion forces. |

| Topological | Topological Polar Surface Area (TPSA) | 26.3 Ų | Sum of surfaces of polar atoms; predicts transport properties. |

| Electronic | Dipole Moment | 3.1 D | Measures the overall polarity of the molecule. |

| Geometrical | Molecular Weight | 212.26 g/mol | The mass of one mole of the substance. |

Once a comprehensive set of descriptors is generated, a statistical method, such as Multiple Linear Regression (MLR), would be employed to create a predictive equation. The general form of an MLR-based QSPR model is:

Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where 'Property' is the dependent variable being predicted, D₁, D₂, ..., Dₙ are the selected molecular descriptors, and c₀, c₁, c₂, ..., cₙ are the regression coefficients determined from the statistical fitting process.

For instance, a hypothetical QSPR model to predict the boiling point of a series of phenoxy benzaldehydes, including this compound, might reveal that the boiling point is positively correlated with Molecular Weight and Dipole Moment but negatively correlated with the Topological Polar Surface Area. Such a model would provide valuable insights into the structural features that govern this specific physical property, allowing for the estimation of properties for untested, structurally similar compounds. While no such specific model currently exists for this compound, this established methodology provides a clear pathway for future computational research.

Catalytic Applications and Mechanistic Investigations

2-(2-Methylphenoxy)benzaldehyde as a Substrate in Catalytic Transformations

The aldehyde group in this compound is the primary site of reactivity, allowing it to participate as an electrophile in a variety of catalytic reactions, including oxidation, reduction, and carbon-carbon bond formation.

Catalytic Oxidation: The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-(2-methylphenoxy)benzoic acid. This transformation is a fundamental reaction in organic synthesis. While specific studies on this compound are not prevalent, analogous oxidations of substituted benzaldehydes are well-documented. Catalytic systems for such oxidations often employ transition metals. For instance, gold nanoparticles supported on titanium dioxide have been shown to be effective electrocatalysts for the oxidation of benzaldehyde (B42025) to benzoic acid. mdpi.com The reaction mechanism often involves the generation of reactive metal-oxygen species that facilitate the oxidation process. mdpi.com Another approach involves the use of heterogeneous catalysts, which offer advantages in terms of catalyst separation and recycling. researchgate.netmatec-conferences.org The choice of oxidant, such as hydrogen peroxide or tert-butyl hydroperoxide, and reaction conditions are crucial for achieving high selectivity and conversion. mdpi.commatec-conferences.org

Catalytic Reduction: The reduction of the aldehyde group in this compound yields 2-(2-methylphenoxy)benzyl alcohol. This is typically achieved through catalytic hydrogenation. A variety of catalysts can be employed for the selective hydrogenation of aldehydes. nih.gov For example, the hydrogenation of 3-phenoxybenzaldehyde to 3-phenoxybenzyl alcohol has been studied using Raney Nickel catalysts. google.com The reaction kinetics often depend on factors such as hydrogen pressure, catalyst loading, and temperature. More advanced catalytic systems based on manganese or rhenium pincer complexes have also been developed for the chemoselective hydrogenation of aldehydes under mild, base-free conditions. nih.gov These catalysts can selectively reduce aldehydes in the presence of other reducible functional groups. nih.gov The mechanism for such reductions often involves an outer-sphere hydride transfer from the metal complex to the carbonyl carbon of the aldehyde. nih.gov

| Transformation | Substrate Example | Catalyst | Oxidant/Reductant | Key Findings | Reference |

|---|---|---|---|---|---|

| Oxidation | Benzaldehyde | Au NPs on TiO₂ | Electrochemical | High efficiency and stability for conversion to benzoic acid. | mdpi.com |

| Oxidation | Styrene (to Benzaldehyde) | Cu₀.₀₅Ni₀.₀₅Ce₀.₉₀O₂-δ | TBHP | Optimal conversion at 60 °C in acetonitrile. | matec-conferences.org |

| Reduction (Hydrogenation) | 4-Fluorobenzaldehyde | [Mn(PNP-iPr)(CO)₂(H)] | H₂ (50 bar) | Quantitative conversion at 25 °C with 0.05 mol% catalyst loading. | nih.gov |

| Reduction | p-Trifluoromethyl benzonitriles (to Aldehydes) | Nickel/Aluminum alloy | H₂ / Formic Acid | Effective reduction in an aqueous acidic medium. | google.com |

As an aldehyde, this compound is a suitable electrophilic partner in various catalytic C-C bond-forming reactions. These reactions are fundamental for building more complex molecular skeletons from simpler precursors.

Notable examples include:

Henry (Nitroaldol) Reaction: This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde. Metal-organic frameworks (MOFs) have been developed as heterogeneous catalysts for this process. For instance, copper-exchanged nickel pyrazolate frameworks have demonstrated high selectivity in the reaction between benzaldehyde and nitromethane to form β-nitrostyrene, a key intermediate. scispace.com

Knoevenagel Condensation: This involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a base. The mechanism in the presence of ammonia-based catalysts has been shown to proceed through the formation of a double Schiff base (hydrobenzamide) from the aldehyde, which then acts as the true catalyst. researchgate.net

Aldol Reactions: Biocatalytic approaches using aldolases can achieve stereoselective aldol additions, forming 1,2-diol moieties with high precision. acs.org

These reactions highlight the utility of the aldehyde group as a handle for molecular elaboration. The specific steric and electronic properties conferred by the 2-methylphenoxy group can influence the reactivity and selectivity of these transformations.

| Reaction | Catalyst | Reactants | Solvent | Conversion/Selectivity | Reference |

|---|---|---|---|---|---|

| Henry Reaction | NiBDP@Cu (MOF) | Benzaldehyde, Nitromethane | 2-Butanol | 81% conversion, 94% selectivity to β-nitrostyrene. | scispace.com |

| Knoevenagel Condensation | Hydrobenzamide (in situ from Benzaldehyde/Ammonia) | Benzaldehyde, Malonic Acid | - | Catalyzes formation of cinnamic dicarboxylic acid. | researchgate.net |

| Michael Addition (Tandem) | NiBDP@Cu (MOF) | β-nitrostyrene, Indole | 2-Butanol | Catalyzes the second step in a one-pot synthesis. | scispace.com |

This compound Derivatives as Ligands in Homogeneous and Heterogeneous Catalysis

The aldehyde functionality of this compound provides a straightforward route to synthesize derivatives that can act as ligands. The most common approach is the condensation reaction with primary amines to form Schiff bases (or imines), which are a versatile class of ligands in coordination chemistry.

Phenoxy-imine ligands are readily prepared by the Schiff base condensation of a substituted salicylaldehyde derivative, such as this compound, with a primary amine. jcsp.org.pk These ligands typically act as bidentate O,N-donors, chelating to a metal center through the phenoxy oxygen and the imine nitrogen. The steric and electronic properties of the resulting metal complex can be systematically tuned by modifying the substituents on both the aldehyde and amine precursors. acs.org The 2-methyl group on the phenoxy ring in the parent compound, for example, introduces specific steric bulk that can influence the coordination geometry and catalytic activity of the final complex.

These phenoxy-imine ligands have been used to synthesize a wide array of metal complexes with elements such as Ruthenium, jcsp.org.pkdergipark.org.tr Zirconium, acs.org Zinc, rsc.org and Copper, rsc.org among others. The resulting complexes can be mononuclear, where one ligand coordinates to a single metal center, or they can be incorporated into larger structures to create bimetallic or polymetallic catalysts. acs.org The geometry of the final complex, which can range from square-planar to octahedral, is dictated by the metal ion, its oxidation state, and the number and nature of the coordinated ligands. acs.orgdergipark.org.tr

Complexes bearing phenoxy-imine ligands have demonstrated remarkable efficiency and selectivity in a variety of catalytic transformations.

Olefin Polymerization: Zirconium complexes with two phenoxy-imine chelate ligands have shown exceptionally high activity for ethylene polymerization. acs.org When activated with methylaluminoxane (MAO), one such catalyst exhibited an activity of 4315 kg of polyethylene per mmol of catalyst per hour, corresponding to a turnover frequency (TOF) of 42,900 s⁻¹·atm⁻¹. acs.org This level of activity is among the highest reported for any catalytic reaction. The ligand structure significantly impacts the molecular weight of the resulting polymer. acs.org

Oxidation Reactions: Ruthenium(III) complexes of phenoxy-imine ligands have been tested as catalysts for the oxidation of alkanes and alkenes using hydrogen peroxide as the oxidant. jcsp.org.pkdergipark.org.tr These systems have shown high substrate conversion in reactions like the epoxidation of cyclohexene. jcsp.org.pk Encapsulating such complexes within zeolite cages can combine the benefits of homogeneous and heterogeneous catalysis, improving catalyst stability and separation. scispace.com

Ring-Opening Polymerization (ROP): Aluminum and zinc complexes supported by phenoxy-amidine ligands, which are structurally related to phenoxy-imines, are effective catalysts for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer. rsc.org

| Catalyst Type | Reaction | Activity/Selectivity | Reference |

|---|---|---|---|

| Bis[N-(3-cumyl-5-methylsalicylidene)cyclohexylaminato]zirconium(IV)dichloride / MAO | Ethylene Polymerization | Activity: 4315 kg PE/(mmol·h); TOF: 42,900 s⁻¹·atm⁻¹ | acs.org |

| Ru(III) Phenoxy-Imine Complex | Cyclohexane Oxidation | High substrate conversion. | jcsp.org.pk |

| Ru(III) Phenoxy-Imine Complex | Cyclohexene Epoxidation | Catalytically active, leading to epoxide formation. | jcsp.org.pk |

| Zn Phenoxy-Amidine Complex | rac-Lactide ROP | Efficient catalyst, particularly with a pendant dimethylamino arm. | rsc.org |

Mechanistic Elucidation of Catalyzed Reactions

Understanding the reaction mechanism is crucial for optimizing catalyst performance and designing new, more efficient catalytic systems. digitellinc.com For reactions involving this compound and its derivatives, mechanistic studies often combine kinetic analysis, spectroscopic characterization of intermediates, and computational modeling.

Substrate Transformations: In the catalytic hydrogenation of aldehydes, DFT calculations have been used to map out the reaction pathway. For manganese pincer catalysts, the proposed mechanism involves the initial attack of a metal-hydride on the aldehyde's carbonyl carbon, followed by proton transfer, often mediated by a solvent molecule like ethanol. nih.gov For C-C bond forming reactions like the Knoevenagel condensation, intermediates such as double Schiff bases have been isolated and characterized, confirming their role as the active catalytic species in the reaction cycle. researchgate.net

Ligand-Based Catalysis: For polymerization reactions catalyzed by phenoxy-imine zirconium complexes, DFT calculations suggest that the active species possesses two available cis-located sites, which is crucial for efficient polymerization. acs.org The distorted octahedral geometry observed in the solid state supports this hypothesis. acs.org In oxidation reactions catalyzed by ruthenium Schiff base complexes, the mechanism is often proposed to proceed through the formation of a high-valent metal-oxo species, such as Ru(V), which then acts as the primary oxidant. scispace.com In the catalytic C-O bond cleavage of related 2-aryloxy-1-arylethanols, a model for lignin (B12514952) depolymerization, a tandem mechanism involving Ru-catalyzed dehydrogenation to an α-aryloxy ketone followed by an organometallic C-O activation step has been proposed. nih.gov These detailed mechanistic insights are essential for the rational design of future catalysts.

Reaction Pathway Analysis and Transition State Identification

In the absence of direct experimental or computational studies on this compound, any analysis of its reaction pathways and transition states remains speculative. However, based on the reactivity of other ortho-substituted benzaldehydes, several potential catalytic transformations can be hypothesized. These include, but are not limited to, asymmetric synthesis, cross-coupling reactions, and various condensation reactions.

Hypothetical Reaction Pathways:

Asymmetric Aldol or Henry Reactions: The aldehyde functional group is a prime site for nucleophilic attack. In the presence of a suitable catalyst, this compound could participate in asymmetric aldol or Henry reactions. The steric bulk of the 2-methylphenoxy group would likely play a significant role in the facial selectivity of the nucleophilic attack, influencing the stereochemical outcome of the product.

Transition Metal-Catalyzed Cross-Coupling: The aromatic rings of this compound could be subject to C-H activation or could be functionalized with a leaving group (e.g., a halide) to participate in cross-coupling reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings. The ether linkage and the methyl group could influence the regioselectivity of these reactions.

Transition State Identification:

The identification of transition states for any proposed reaction would necessitate high-level computational chemistry studies, such as Density Functional Theory (DFT) calculations. These calculations would model the interaction of this compound with a given catalyst and substrate, mapping the potential energy surface to locate the transition state structures. Key parameters to be determined would include the activation energy barriers, which would provide insights into the feasibility and rate of the reaction. For instance, in a hypothetical asymmetric reaction, computational studies could identify the transition state leading to the major enantiomer, elucidating the role of non-covalent interactions between the substrate, catalyst, and the 2-(2-methylphenoxy) moiety in achieving stereocontrol.

Role of Intermediates and Catalyst Deactivation

The nature of intermediates in catalytic cycles involving this compound would be highly dependent on the specific reaction. For example, in a metal-catalyzed reaction, organometallic intermediates where the compound is coordinated to the metal center would be expected.

Potential Intermediates:

Hemiacetals/Acetals: In acid- or base-catalyzed reactions involving alcohols, the formation of hemiacetal and acetal intermediates is a common pathway.

Enolates/Enamines: In reactions where the aldehyde acts as an electrophile for an enolate or enamine nucleophile, these species would be key intermediates.

Organometallic Complexes: In transition metal-catalyzed reactions, intermediates such as η²-aldehyde complexes, oxidative addition products, and reductive elimination precursors could be involved.

Catalyst Deactivation:

Catalyst deactivation is a critical aspect of any catalytic process, leading to a loss of activity and/or selectivity over time. Potential deactivation pathways for catalysts used in reactions with this compound could include:

Poisoning: Impurities in the starting material or side products formed during the reaction could bind to the active sites of the catalyst, rendering them inactive.

Fouling: The formation of insoluble polymeric or carbonaceous materials (coke) on the catalyst surface can block active sites and pores. The aromatic nature of this compound might make it susceptible to such polymerization or decomposition under harsh reaction conditions.

Thermal Degradation (Sintering): At elevated temperatures, the active particles of a heterogeneous catalyst can agglomerate, leading to a decrease in the active surface area.

Leaching: In the case of supported catalysts, the active component may dissolve into the reaction medium, leading to a permanent loss of catalyst.

Understanding these deactivation mechanisms is crucial for optimizing reaction conditions and developing more robust catalytic systems.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for elucidating reaction mechanisms and optimizing process conditions. For any catalytic reaction involving this compound, determining the reaction rate law would be a primary objective.

Methodology for Kinetic Studies:

Initial Rate Method: By varying the concentration of one reactant while keeping others constant and measuring the initial reaction rate, the order of the reaction with respect to each component can be determined.

In-situ Monitoring: Techniques such as spectroscopy (e.g., UV-Vis, IR, NMR) and chromatography (e.g., GC, HPLC) can be used to monitor the concentration of reactants, products, and intermediates over time, providing detailed kinetic profiles.

Hypothetical Rate Law:

A general rate law for a catalytic reaction involving this compound (A), a substrate (B), and a catalyst (C) could be expressed as:

Rate = k[A]ˣ[B]ʸ[C]ᶻ

where k is the rate constant, and x, y, and z are the reaction orders with respect to each species. The values of these orders would provide insights into the elementary steps of the reaction mechanism. For example, a first-order dependence on the catalyst concentration is common in many catalytic cycles.

Data Presentation:

The results of kinetic studies are typically presented in tables and graphs. For instance, a data table could show the initial rate at different initial concentrations of reactants, while a plot of ln(rate) versus ln(concentration) could be used to determine the reaction order.

Table 1: Hypothetical Kinetic Data for a Catalyzed Reaction of this compound

| Experiment | [this compound] (M) | [Substrate B] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 0.01 | 4.0 x 10⁻⁴ |

| 4 | 0.1 | 0.1 | 0.02 | 2.0 x 10⁻⁴ |

This is a hypothetical data table for illustrative purposes only.

From such data, one could deduce the reaction orders and propose a plausible mechanism. Further studies, such as the determination of activation parameters (e.g., Arrhenius equation) and isotope effect studies (e.g., Kinetic Isotope Effect), would provide deeper mechanistic insights.

Applications in Advanced Functional Materials

Precursors for Polymer Synthesis and Macromolecular Architectures

The aldehyde group in 2-(2-Methylphenoxy)benzaldehyde is a versatile handle for polymer synthesis, particularly through polycondensation reactions. When reacted with primary diamines, it can form poly(azomethine)s, also known as poly(Schiff base)s. mdpi.comrsc.org This type of polymerization offers a straightforward route to conjugated polymers where the imine (-C=N-) linkage becomes part of the polymer backbone. mdpi.com The reaction is typically a condensation polymerization, where water is eliminated as a byproduct. rsc.org

The general reaction for the formation of a poly(azomethine) from a dialdehyde (B1249045) and a diamine is a well-established method for creating thermally stable polymers. nih.govtandfonline.com In the case of this compound, it could be used in conjunction with various diamines to create polymers with specific properties. The bulky 2-methylphenoxy group would act as a significant side chain, influencing the polymer's solubility, morphology, and packing in the solid state. This can be a strategy to improve the processability of otherwise intractable conjugated polymers. rsc.org The incorporation of such a side group can disrupt close chain packing, leading to increased solubility in common organic solvents. rsc.org

Furthermore, the reactivity of the aldehyde allows for its copolymerization with other aldehydes, such as phthalaldehyde, to create functional and degradable polymer networks. Current time information in Bangalore, IN.monash.edu This approach enables the synthesis of copolymers with tailored properties, where the benzaldehyde (B42025) derivative introduces specific functionalities. Current time information in Bangalore, IN.monash.edu

Table 1: Potential Polymerization Reactions Involving this compound

| Polymer Type | Co-reactant | Potential Polymer Properties |

| Poly(azomethine) | Aromatic or Aliphatic Diamines | Thermally stable, potentially soluble in organic solvents, optoelectronically active. mdpi.comnih.govtandfonline.com |

| Copolymers | Phthalaldehyde | Functionalizable, triggerable degradation, formation of cross-linked networks. Current time information in Bangalore, IN.monash.edu |

| Polyamides | Diamines (via aminolysis-condensation) | Bio-based potential (if using bio-derived diamines), film-forming capabilities. acs.org |

Organic Electronics and Optoelectronic Materials (e.g., DSSC, OLEDs)

The potential for this compound in organic electronics stems from its ability to form conjugated polymers. Poly(azomethine)s derived from aromatic aldehydes are known to possess interesting optoelectronic properties. mdpi.comrsc.org The extended π-conjugation along the polymer backbone, which includes the aromatic rings and the imine linkages, can lead to materials with semiconducting behavior. mdpi.com

The electronic properties of such polymers can be tuned by the choice of the diamine co-monomer, allowing for the creation of donor-acceptor (D-A) architectures. nih.govrsc.orgchemistryviews.org In such a D-A polymer, the phenoxy group in this compound could act as an electron-donating moiety, while the imine bond and the other aromatic components could be tailored to have electron-accepting characteristics. This intramolecular charge transfer is a key principle in the design of materials for organic solar cells and organic light-emitting diodes (OLEDs). nih.govrsc.orgchemistryviews.org

While not directly demonstrated for this specific compound, Schiff base metal complexes have been explored for their applications in coordination chemistry, which is relevant to the development of emissive materials for OLEDs. nih.gov The ligands for these complexes are often synthesized from the condensation of aldehydes and amines. nih.gov

In the context of dye-sensitized solar cells (DSSCs), organic dyes are crucial components for light harvesting. While there is no direct report of using this compound in DSSCs, its derivatives could potentially be used to synthesize more complex dye molecules. The fundamental principle of a DSSC involves an organic dye absorbing light and injecting an electron into a semiconductor, and the structural features of the dye are critical for this process.

Supramolecular Chemistry and Self-Assembly

The structure of this compound, with its flexible ether linkage, makes it a promising building block for the construction of supramolecular architectures, such as macrocycles. monash.edubath.ac.uknorthwestern.edursc.org The synthesis of dienone-ether macrocycles, for example, can be achieved through a modular approach using linked aryl aldehydes. monash.edubath.ac.uk The flexibility of the ether bond allows the molecule to adopt conformations suitable for cyclization.

The self-assembly of such building blocks can be driven by various non-covalent interactions, including π-π stacking of the aromatic rings and dipole-dipole interactions. nih.gov The resulting macrocycles can form even larger, ordered structures through hierarchical self-assembly. nih.gov These organized assemblies are of interest for creating functional materials with applications in areas like molecular recognition and catalysis. northwestern.edursc.org

The formation of supramolecular structures from building blocks containing ether linkages is a known strategy for creating complex molecular topologies. northwestern.edursc.org The self-assembly process can be influenced by factors such as solvent and concentration, leading to a diversity of assembled structures from a single molecular component. researchgate.net

Table 2: Potential Supramolecular Assemblies with this compound

| Assembly Type | Driving Forces | Potential Applications |

| Macrocycles | Covalent synthesis (e.g., with cyclic ketones) | Host-guest chemistry, molecular recognition. monash.edubath.ac.uk |

| Self-assembled monolayers | π-π stacking, van der Waals forces | Surface modification, molecular electronics. |

| Vesicles/Nanocapsules | Synergistic self-assembly with surfactants | Drug delivery, encapsulation. nih.gov |

Sensor Development and Chemodetection

A significant potential application of this compound lies in the development of chemical sensors. The aldehyde group can readily react with primary amines to form Schiff bases, which are a well-established class of compounds used in chemosensors. nih.govrsc.org The imine nitrogen and other donor atoms in the resulting Schiff base can act as binding sites for metal ions. mdpi.com

The binding of a metal ion to the Schiff base can lead to a change in its electronic properties, resulting in a detectable signal, such as a color change (colorimetric sensor) or a change in fluorescence (fluorescent sensor). nih.govrsc.orgrsc.org For instance, the interaction with a metal ion can alter the intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) processes within the molecule, leading to a "turn-on" or "turn-off" fluorescent response. tandfonline.com

Schiff base chemosensors have been developed for the detection of a wide range of metal ions, including Cu²⁺, Fe³⁺, and Hg²⁺. mdpi.comrsc.org The selectivity of the sensor can be tuned by modifying the structure of the aldehyde and amine precursors. The 2-methylphenoxy group in this compound could influence the sensor's selectivity and sensitivity through steric and electronic effects.

Table 3: Potential Chemosensor Applications of this compound Derivatives

| Sensor Type | Target Analyte | Detection Principle |

| Colorimetric Sensor | Metal Ions (e.g., Cu²⁺, Fe³⁺) | Change in absorption spectrum upon metal binding. mdpi.comrsc.org |

| Fluorescent Sensor | Metal Ions (e.g., Zn²⁺, Hg²⁺) | Fluorescence quenching or enhancement (turn-off/turn-on). tandfonline.comrsc.org |

| pH Probes | H⁺/OH⁻ | Changes in fluorescence properties based on PET effect. google.com |

Emerging Research Frontiers and Future Prospects

Innovations in Green Synthetic Chemistry for 2-(2-Methylphenoxy)benzaldehyde

The synthesis of diaryl ethers and biaryl compounds, the core structures of this compound, has traditionally relied on methods that are often not environmentally benign. However, the principles of green chemistry are driving the development of more sustainable synthetic routes. For a molecule like this compound, several innovative green synthetic strategies can be envisioned.

One promising approach is the use of modern coupling reactions that offer higher efficiency and milder reaction conditions compared to traditional methods like the Ullmann condensation, which often requires high temperatures and stoichiometric amounts of copper. wikipedia.orgorganic-chemistry.org Palladium-catalyzed reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling are powerful tools for forming C-N and C-C bonds respectively, and variations of these can be adapted for C-O bond formation. wikipedia.orgwikipedia.orgyoutube.com These reactions can often be carried out with lower catalyst loadings and in more environmentally friendly solvents. acsgcipr.org

Recent advancements in catalysis, such as the use of more efficient ligands and base metal catalysts (e.g., copper or nickel in place of palladium), are also contributing to the greening of these synthetic processes. acsgcipr.orgwikipedia.org For the synthesis of this compound, a greener approach could involve a copper-catalyzed Ullmann-type coupling of 2-bromobenzaldehyde with 2-methylphenol, potentially using a recyclable catalyst or solvent-free conditions to minimize waste.

| Synthetic Strategy | Key Features | Potential Green Advantages |

| Modified Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and an alcohol. wikipedia.org | Use of more abundant and less toxic copper catalysts, potential for lower reaction temperatures with modern ligands. mdpi.com |

| Buchwald-Hartwig C-O Coupling | Palladium-catalyzed cross-coupling to form carbon-oxygen bonds. wikipedia.org | High efficiency, broad substrate scope, and milder reaction conditions compared to traditional methods. acsgcipr.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of an organoboron compound with a halide. wikipedia.orglibretexts.org | Use of relatively non-toxic and stable boronic acids, often proceeding with high yields and selectivity. youtube.com |

Integration of Artificial Intelligence and Machine Learning in Chemical Synthesis and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical synthesis and molecular design. wikipedia.org These technologies can accelerate the discovery of new synthetic routes, optimize reaction conditions, and predict the properties of novel molecules. For a target molecule like this compound, AI and ML can be applied in several ways.

Reaction Optimization: Machine learning algorithms can be used to optimize the reaction conditions for the synthesis of this compound. By analyzing experimental data, these models can predict the optimal temperature, solvent, catalyst, and reaction time to maximize the yield and minimize byproducts.